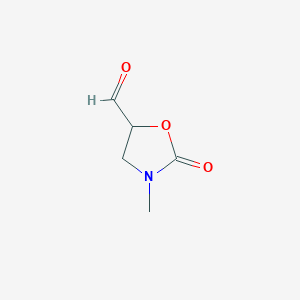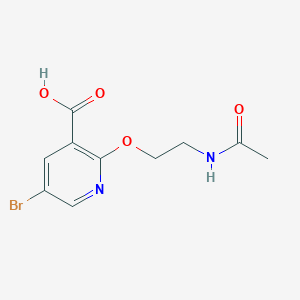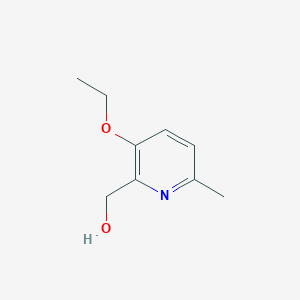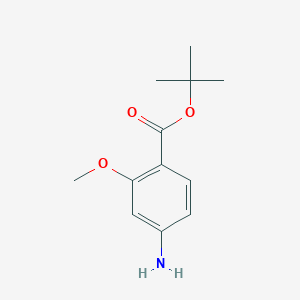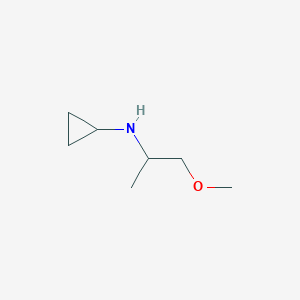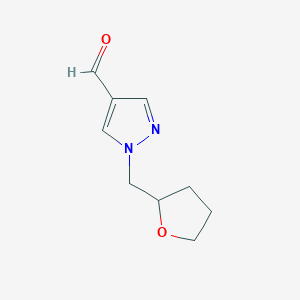![molecular formula C12H14FN3 B1467978 1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine CAS No. 1341923-62-3](/img/structure/B1467978.png)
1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine
Overview
Description
1-{1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine, commonly known as 4-fluoromethylphenylpyrazole (4-FMPP), is a synthetic compound with a wide range of potential applications. It has been used in the synthesis of various compounds, as well as in the development of new drugs and pharmaceuticals. In addition, 4-FMPP has been studied for its potential use in the treatment of various diseases and disorders, including cancer and Alzheimer's disease.
Scientific Research Applications
Research Tool in Pharmacology
Due to its diverse biological activities, the compound is also used as a research tool in pharmacology to study different biochemical pathways and the mechanism of action of various drugs.
Each of these applications demonstrates the versatility of “1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine” in scientific research, particularly in the development of new therapeutic agents .
Mechanism of Action
Target of Action
The compound, also known as 1-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]ethanamine, is a eugeroic and a weak dopamine reuptake inhibitor . This suggests that its primary targets are likely to be the dopamine transporters in the brain. These transporters play a crucial role in regulating the concentration of dopamine in the synaptic cleft, thereby modulating the signaling of dopamine neurons.
Mode of Action
As a dopamine reuptake inhibitor, 1-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]ethanamine likely works by binding to dopamine transporters and blocking the reuptake of dopamine. This results in an increase in the extracellular concentration of dopamine, enhancing dopaminergic neurotransmission .
properties
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-9(14)11-6-15-16(8-11)7-10-2-4-12(13)5-3-10/h2-6,8-9H,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBILFUQGZMSTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(3-Chlorophenoxy)thiazol-5-yl]methanol](/img/structure/B1467896.png)


